4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid
Description
4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a methyl group and a butyric acid moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
5-[(4-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-2-5-9-12(8)15-13(19-9)14-10(16)6-3-7-11(17)18/h2,4-5H,3,6-7H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQZTRVNRCYWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. For example, 2-aminothiophenol can react with 4-methylbenzaldehyde under acidic conditions to form 4-methylbenzothiazole.
Carbamoylation: The benzothiazole derivative is then subjected to carbamoylation using a suitable isocyanate. This step introduces the carbamoyl group at the 2-position of the benzothiazole ring.
Butyric Acid Substitution: Finally, the carbamoylated benzothiazole is reacted with butyric acid or its derivatives to introduce the butyric acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring and methyl substituent are susceptible to oxidation. For example:
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Sulfur Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Methyl Group Oxidation : The 4-methyl group on the benzothiazole ring may oxidize to a carboxyl group under acidic KMnO₄ or CrO₃ conditions, forming 4-carboxybenzothiazole derivatives .
Acid-Base Reactions
The carboxylic acid group participates in proton transfer reactions:
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Salt Formation : Reacts with bases (e.g., NaOH, amines) to form water-soluble salts, enhancing bioavailability for pharmaceutical applications.
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pH-Dependent Solubility : Demonstrates increased solubility in alkaline conditions (pKa ~4.5–5.0 for the carboxylic acid group).
Amide Coupling and Hydrolysis
The carbamoyl group enables nucleophilic substitution and hydrolysis:
Example : Hydrolysis under refluxing HCl yields 4-methylbenzothiazol-2-amine, a precursor for anticancer agents .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes substitutions at electron-rich positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6-position, altering electronic properties for material science applications .
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Sulfonation : Oleum (H₂SO₄/SO₃) generates sulfonic acid derivatives, enhancing water solubility .
Esterification
The carboxylic acid forms esters for prodrug development:
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Reagents : Alcohols (e.g., methanol, ethanol) with H₂SO₄ or DCC/DMAP.
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Example : Ethyl ester prodrugs show sustained-release profiles in GHB analog synthesis .
Condensation and Cyclization
The carbamoyl group reacts with carbonyl compounds:
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Schiff Base Formation : Condenses with aldehydes (e.g., 2-acetonaphthone) to form imines, utilized in fluorescent probes .
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Thiobarbituric Acid Synthesis : Reacts with malonic acid/acetyl chloride to yield 1,3-thiazolidin-4-one derivatives with antibacterial activity .
Biological Activity-Linked Reactions
Reactivity directly influences pharmacological effects:
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Anticancer Activity : Urea derivatives (e.g., 40b ) inhibit PI3K/mTOR pathways (IC₅₀ = 5.94 μM against MCF-7 cells) .
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Antibacterial Activity : Thiourea analogs exhibit Gram-positive/Gram-negative inhibition (MIC = 100 μg/mL) .
Comparative Reactivity Table
Synthetic Methodology
Key steps from literature include:
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Amide Coupling : CDI-mediated reaction of 4-methylbenzothiazol-2-amine with succinic anhydride .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .
This compound’s multifunctional design supports versatile reactivity, making it valuable in medicinal chemistry and materials science. Further studies should explore its catalytic and photophysical applications.
Scientific Research Applications
Inhibition of Leukotriene A4 Hydrolase
One of the primary applications of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes. Research indicates that compounds of this class can effectively inhibit LTA4H activity, which is crucial for developing treatments for inflammatory diseases such as asthma, inflammatory bowel disease, and psoriasis. The inhibition of this enzyme can lead to reduced levels of pro-inflammatory mediators, thus alleviating chronic inflammation associated with these conditions .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, leukemia, ovarian cancer, prostate cancer, and breast cancer. For instance, a study reported that this compound had a GI50 (the concentration required to inhibit cell growth by 50%) value as low as 1.7 μM against certain cancer cell lines, indicating potent anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this compound were shown to be effective at concentrations around 200 μg/mL, making them potential candidates for developing new antibacterial agents .
Anticonvulsant Activity
Research has indicated that derivatives of this compound may possess anticonvulsant properties. In animal models, certain derivatives exhibited protective effects against seizures induced by maximal electroshock and pentylenetetrazole tests. These findings suggest potential therapeutic applications in treating epilepsy and other seizure disorders .
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of compounds related to this compound have provided insights into how modifications can enhance biological activity. For example, altering substituents on the benzothiazole ring has been shown to affect both antitumor and antimicrobial efficacy, indicating pathways for optimizing drug design .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-benzothiazolehydrazine: Another benzothiazole derivative with similar structural features but different functional groups.
Benzyl-(4-methyl-benzothiazol-2-yl)-amine: A compound with a benzylamine substitution instead of a butyric acid moiety.
Uniqueness
4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyric acid moiety, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other benzothiazole derivatives.
Biological Activity
4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid, with the molecular formula C13H14N2O3S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to influence cellular pathways involved in inflammation and cancer progression. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, modulating their activity and impacting downstream signaling pathways.
Biological Activities
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Antiproliferative Effects :
- Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against melanoma and prostate cancer cells, showing significant inhibition of cell growth.
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Anti-inflammatory Properties :
- The compound has demonstrated potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiproliferative | Inhibits growth in melanoma and prostate cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Active against MRSA strains |
Detailed Research Findings
- Antiproliferative Mechanism :
- Inflammation Modulation :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic methodologies are recommended for 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Preparation of the 4-methylbenzothiazol-2-amine intermediate via cyclization of 2-amino-4-methylbenzenethiol with a carbonyl source (e.g., cyanogen bromide).
- Step 2: Carbamoylation using a butyric acid derivative. For example, coupling the amine with 4-chlorocarbonylbutyric acid in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Optimization: Reaction yields can be improved by:
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Key signals include the methyl group on the benzothiazole ring (~2.5 ppm, singlet), the carbamoyl NH proton (~10–11 ppm, broad), and the butyric acid chain protons (δ 1.6–2.4 ppm).
- 13C NMR: Confirm the carbonyl groups (carbamoyl at ~165 ppm, carboxylic acid at ~175 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C13H14N2O3S), with a molecular ion peak at m/z 294.33 .
- X-ray Crystallography: Use SHELXL (via single-crystal diffraction) to resolve the 3D structure. Key parameters include bond lengths (C–N in carbamoyl: ~1.33 Å) and dihedral angles between the benzothiazole and butyric acid moieties .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzyme inhibition mechanism of this compound?
Methodological Answer:
- In Vitro Assays:
- Use purified target enzymes (e.g., kinases or proteases) in kinetic assays with varying substrate concentrations. Monitor inhibition via fluorescence or absorbance (e.g., NADH depletion in dehydrogenase assays).
- Calculate IC50 values using dose-response curves and validate with positive/negative controls (e.g., staurosporine for kinases) .
- Molecular Docking: Employ software like AutoDock Vina to model interactions between the compound and enzyme active sites. Focus on hydrogen bonding (carbamoyl NH to catalytic residues) and hydrophobic interactions (methylbenzothiazole with nonpolar pockets).
- Mutagenesis Studies: Engineer enzyme variants (e.g., alanine substitutions at predicted binding residues) to confirm critical interaction sites .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Contradictions may arise from:
- Purity Variability: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. For example, highlights that unidentified impurities or epimers (if present) can co-elute and skew bioactivity results .
- Assay Conditions: Standardize protocols (e.g., cell line selection, serum concentration). For instance, activity in HEK293 cells may differ from HeLa due to receptor expression levels.
- Data Normalization: Include internal controls (e.g., housekeeping genes in qPCR) and replicate experiments across independent labs. Meta-analyses of published data can identify trends obscured by outlier studies .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis: Modify substituents systematically:
- High-Throughput Screening (HTS): Use 96-well plates to test derivatives against target proteins. Automated liquid handlers ensure consistency in compound dosing.
- Data Analysis: Apply multivariate statistics (e.g., PCA or PLS regression) to correlate structural features (logP, polar surface area) with activity. Tools like Schrödinger’s QikProp predict ADME properties .
Q. What analytical approaches are recommended for stability studies of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to:
- Acidic (0.1 M HCl, 37°C), basic (0.1 M NaOH, 37°C), and oxidative (3% H2O2) conditions.
- Monitor degradation via LC-MS/MS (e.g., Agilent 6495 Q-TOF) to identify breakdown products like free butyric acid or benzothiazole fragments.
- Long-Term Stability: Store samples at –20°C (lyophilized) and 4°C (in PBS, pH 7.4). Assess monthly using UV-Vis spectroscopy (λmax ~270 nm for benzothiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
